molecular formula C26H23N3O5 B1487264 Clavatustide B CAS No. 1581723-72-9

Clavatustide B

Cat. No. B1487264
M. Wt: 457.5 g/mol
InChI Key: RMBRIHHFOHNDLL-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clavatustide B is a type of cyclodepsipeptide . It is one of the secondary metabolites produced by the marine-derived genus Aspergillus . It has been found to have anti-proliferative activity against several human cancer cell lines .


Synthesis Analysis

The enantiopure synthesis of Clavatustide B was accomplished by a seven-step synthetic protocol starting from commercially available ®-phenyllactic acid . The optical rotation values of synthetic ®-Clavatustide B were not in agreement with the reported values, so the corresponding antipodes were synthesized from (S)-phenyllactic acid to address the issue .


Molecular Structure Analysis

Clavatustide B is a cyclic peptide, which is a type of polypeptide chain compound that contains a circular (cyclic) sequence of bonds .


Chemical Reactions Analysis

The synthesis of Clavatustide B involves a seven-step synthetic protocol starting from commercially available ®-phenyllactic acid .

Scientific Research Applications

Anti-Cancer Mechanism Exploration

Clavatustide B has been extensively studied for its potential anti-cancer properties. A study conducted by (Ye et al., 2014) discovered that Clavatustide B efficiently suppresses cell proliferations in various human cancer cell lines, including pancreatic, gastric, colorectal, retinoblastoma, and prostate cancers. The study also identified that Clavatustide B induces significant accumulations in G1 phases and a reduction in S phases in these cancer cell lines.

Synthesis and Evaluation

The synthesis of Clavatustides, including Clavatustide B, and their enantiomers, was achieved in a study by (Chettu et al., 2016). This study evaluated their anti-proliferative activity against human cancer cell lines, finding that the S-isomers exhibited better activity, especially against cervical cancer cells, while being non-toxic to normal cells.

Antibacterial Properties

Clavatustide B, along with other metabolites, was studied for its antimicrobial activities against human and aquatic pathogenic bacteria in research conducted by (Song et al., 2019). The study highlighted the potent activity of Clavatustide B against aquatic pathogens like Aeromonas hydrophilia and Pseudomonas aeruginosa.

Novel Cyclodepsipeptides Discovery

A study by (Jiang et al., 2013) identified Clavatustides A and B as novel cyclodepsipeptides with unusual anthranilic acid dimer and phenyllactic acid residues. This study highlighted their role in suppressing the proliferation of hepatocellular carcinoma cell lines and inducing cell cycle changes.

Future Directions

The anti-proliferative activity of Clavatustide B against various cancer cell lines suggests its potential as an anticancer agent . Future research could focus on further elucidating the molecular mechanism of its anti-cancer activities and evaluating its efficacy and safety in preclinical and clinical trials.

properties

IUPAC Name

(15R)-15-benzyl-13-methyl-16-oxa-2,10,13-triazatricyclo[16.4.0.04,9]docosa-1(22),4,6,8,18,20-hexaene-3,11,14,17-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O5/c1-29-16-23(30)27-20-13-7-5-11-18(20)24(31)28-21-14-8-6-12-19(21)26(33)34-22(25(29)32)15-17-9-3-2-4-10-17/h2-14,22H,15-16H2,1H3,(H,27,30)(H,28,31)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBRIHHFOHNDLL-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3C(=O)OC(C1=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3C(=O)O[C@@H](C1=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clavatustide B

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clavatustide B
Reactant of Route 2
Clavatustide B
Reactant of Route 3
Clavatustide B
Reactant of Route 4
Clavatustide B
Reactant of Route 5
Clavatustide B
Reactant of Route 6
Clavatustide B

Citations

For This Compound
44
Citations
P Ye, L Shen, W Jiang, Y Ye, CTA Chen, X Wu, K Wang… - Marine Drugs, 2014 - mdpi.com
… (p < 0.05) were observed under clavatustide B treatment. The expression levels of 2622 … clavatustide B after 48 h. CCNE2 (cyclin E2) was proved to be the key regulator of clavatustide B-…
Number of citations: 32 www.mdpi.com
SK Chettu, RB Madhu, GB Raolji, KR Babu, NSK Rao… - RSC …, 2016 - pubs.rsc.org
… Our synthesis towards 5 for clavatustide B began with the acylation of known amine 6 with 2-nitrobenzoyl chloride. Metal mediated reduction of the nitro group in 7 followed by acid …
Number of citations: 10 pubs.rsc.org
W Jiang, P Ye, CTA Chen, K Wang, P Liu, S He, X Wu… - Marine Drugs, 2013 - mdpi.com
… clavatustide A/clavatustide B and the blank control. A: Clavatustide A/clavatustide B treated cells … cells treated with clavatustide A/clavatustide B and the blank control. A: Clavatustide A/…
Number of citations: 53 www.mdpi.com
Q Song, XM Li, XY Hu, X Li, LP Chi, HL Li… - Phytochemistry Letters, 2019 - Elsevier
… Six secondary metabolites including a new aminobenzoic peptide seco-clavatustide B (1) and a new clavatoic acid derivative 5-acetyl-2,4-dihydroxy-3-methylbenzoic acid (3), were …
Number of citations: 13 www.sciencedirect.com
S Khruengsai, P Pripdeevech, C Tanapichatsakul… - RSC …, 2023 - pubs.rsc.org
… Herein, we report two new metabolites 1 and 2 together with three known cyclo-(D-Ala-D-Trp) (3), indole-3-carboxylic acid (4) and a cyclic pentapeptide clavatustide B (5), isolated from …
Number of citations: 7 pubs.rsc.org
AR Alanzi, MK Parvez, MJ Alqahtani… - Saudi Pharmaceutical …, 2023 - Elsevier
Chronic diabetes mellites related hyperglycemia is a major cause of mortality and morbidity due to further complications like retinopathy, hypertension and cardiovascular diseases. …
Number of citations: 4 www.sciencedirect.com
SK Chettu, LNS Konidena, RB Korupolu, NSK Rao… - Tetrahedron …, 2017 - Elsevier
… Clavatustide B, the product isolated from clavatus C2WU, … Clavatustide B is a promising anti-cancer agent against chemo… key roles in the clavatustide B-induced cell cycle blocking. …
Number of citations: 2 www.sciencedirect.com
丁唯嘉, 李明哲, 陈泽林, 蔡佳纯… - Journal of South …, 2020 - xuebao.scau.edu.cn
… graminearum, clavatustide A and clavatustide B showed moderate inhibitory activities against C.musae and F.graminearum and 20-hydroxyergosta-4, 6, 8(14), 22-tetraen-3-one …
Number of citations: 2 xuebao.scau.edu.cn
D Ramadhani, R Maharani, AM Gazzali, M Muchtaridi - Molecules, 2022 - mdpi.com
… Other findings looked at the role of clavatustide B in other cancer cell lines, including human … Clavatustide B is an effective anti-proliferative drug with a dose-enhancing effect on the …
Number of citations: 15 www.mdpi.com
SS ul Hassan, H Jin, T Abu-Izneid, A Rauf… - Biomedicine & …, 2019 - Elsevier
Elicitation by chemical means including heavy metals is one of a novel technique for drug discoveries. In this review, the effect of heavy metals on animal, plants and microorganisms for …
Number of citations: 41 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.